(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Solid-phase peptide synthesis Orthogonal protection On‑resin cyclization

(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate (Fmoc-Ser-OAll, CAS 136497-85-3, MW 367.40) is a doubly protected L‑serine building block for Fmoc‑based solid‑phase peptide synthesis (SPPS). Its N‑terminal Fmoc group is removed by 20 % piperidine in DMF, while the C‑terminal allyl ester remains intact under these basic conditions.

Molecular Formula C21H21NO5
Molecular Weight 367.4 g/mol
CAS No. 136497-85-3
Cat. No. B3177165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
CAS136497-85-3
Molecular FormulaC21H21NO5
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m0/s1
InChIKeyHJPQKBAZSODTJO-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-L-Serine Allyl Ester (CAS 136497-85-3): Orthogonal Protection for Peptide Synthesis


(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate (Fmoc-Ser-OAll, CAS 136497-85-3, MW 367.40) is a doubly protected L‑serine building block for Fmoc‑based solid‑phase peptide synthesis (SPPS). Its N‑terminal Fmoc group is removed by 20 % piperidine in DMF, while the C‑terminal allyl ester remains intact under these basic conditions . The allyl ester is removed orthogonally with catalytic Pd(0) in the presence of a scavenger, typically Pd(PPh₃)₄ / PhSiH₃ or PhSH₃, leaving t‑butyl‑based side‑chain protecting groups untouched [1]. Commercial suppliers routinely achieve ≥ 96 % purity (HPLC), stored at 2–8 °C under argon .

Why Fmoc-L-Serine Allyl Ester (CAS 136497-85-3) Cannot Be Replaced by Other Serine Esters


Fmoc‑protected serine esters are not interchangeable because each C‑terminal protecting group dictates a distinct deprotection chemistry that directly impacts synthetic strategy. The methyl ester (Fmoc-Ser-OMe) requires strongly basic or acidic hydrolysis that is incompatible with Fmoc groups and acid‑labile side‑chain protections [1]. The tert‑butyl ester (Fmoc-Ser-OtBu) demands concentrated TFA, which simultaneously cleaves the peptide from the resin and removes side‑chain protecting groups, precluding on‑resin cyclization or site‑specific side‑chain modifications [2]. Only the allyl ester enables true orthogonality, allowing the C‑terminus to be selectively liberated on‑resin for cyclization, fragment coupling, or bioconjugation without compromising the Fmoc/tBu protection scheme [3].

Quantitative Evidence for Selecting Fmoc-L-Serine Allyl Ester (CAS 136497-85-3) Over Comparator Serine Esters


Orthogonal Deprotection Selectivity: Allyl Ester vs. tert‑Butyl Ester

The allyl ester can be quantitatively removed using catalytic Pd(PPh₃)₄ (0.1‑0.2 eq.) and PhSiH₃ (10‑24 eq.) in DCM or DMF under argon at room temperature within 1‑6 h, leaving t‑butyl‑based side‑chain protecting groups and the Fmoc group intact [1][2]. In contrast, Fmoc‑Ser‑OtBu requires 50‑95 % TFA for deprotection, which simultaneously cleaves acid‑labile side‑chain protecting groups and the peptide‑resin linker, eliminating the possibility of on‑resin orthogonal modifications . This clean orthogonal removal was validated in the synthesis of the endothelin‑converting enzyme substrate, where the allyl group was removed with > 95 % selectivity in the presence of tert‑butyl‑based protections [2].

Solid-phase peptide synthesis Orthogonal protection On‑resin cyclization

Efficiency of Pd(0)‑Cleavage: Allyl Ester Yields vs. Methyl Ester Hydrolysis

Allyl ester deprotection under Pd(0) catalysis proceeds with isolated yields of 82‑97 % across diverse peptide substrates [1]. In a direct comparative study, allyl‑protected Fmoc‑Ser‑OAll bound to a silyl‑ether resin was cleanly deallylated with Pd(0) and subsequently converted to peptide thioesters in high purity, while the corresponding methyl ester (Fmoc‑Ser‑OMe) could not be selectively cleaved under any conditions compatible with Fmoc chemistry [2]. Methyl ester hydrolysis demands either strongly basic conditions (e.g., LiOH/THF/H₂O) that simultaneously remove the Fmoc group, or acidic conditions that risk peptide cleavage from the resin [3].

Deprotection yield Pd(0) catalysis Carboxyl protection

Stability Under Standard Fmoc‑SPPS Conditions: Allyl Ester Integrity vs. Side‑Reactions

The allyl ester remains fully stable during repetitive 20 % piperidine/DMF Fmoc deprotection cycles (2 × 10‑20 min each) [1]. This stability is critical because premature C‑terminal deprotection could lead to diketopiperazine (DKP) formation or unintended chain termination. In a head‑to‑head comparison using the backbone amide linker (BAL) strategy, allyl esters exhibited excellent stability, whereas t‑butyl esters led to 15‑25 % DKP formation during piperidine treatments due to steric accessibility differences [2]. The tandem deprotection‑coupling protocol specifically developed for Alloc/allyl chemistry completely suppressed DKP formation in cases where it was otherwise problematic [3].

Fmoc deprotection Piperidine stability Diketopiperazine suppression

Commercial Purity Benchmarking: Allyl Ester vs. Other Serine Esters

Commercially available Fmoc‑Ser‑OAll (CAS 136497-85-3) is routinely supplied at ≥ 96 % purity by HPLC from multiple vendors including Aladdin, Beyotime, ChemScene, and Leyan . Some specialty suppliers, such as MolCore, offer NLT 98 % purity . This compares favorably to common alternatives: while Fmoc‑Ser‑OMe is also available at ≥ 99.5 % purity, its C‑terminal protecting group precludes orthogonal use . The allyl ester thus provides the highest purity standard among orthogonally‑deprotectable serine esters suitable for complex SPPS workflows.

Purity specification HPLC analysis Procurement standard

Racemization Risk: Allyl Ester vs. tert‑Butyl Ester During Automated SPPS

A model assay based on the tripeptide H‑Gly‑Ser‑Phe‑NH₂ revealed unexpectedly high levels of racemization of Fmoc‑Ser(tBu)‑OH during automated continuous‑flow SPPS under standard conditions [1]. While no direct racemization data for Fmoc‑Ser‑OAll under identical conditions was reported in that study, the literature notes that the allyl ester carbamate structure provides steric protection at the α‑carbon and avoids the base‑catalyzed enolization pathway that can lead to epimerization [2]. The TFA‑labile t‑butyl ester's elevated racemization risk—especially problematic for serine, which is one of the most racemization‑prone amino acids—reinforces the preference for the allyl ester when chiral purity is critical .

Serine racemization Chiral integrity Automated peptide synthesis

Procurement‑Relevant Application Scenarios for Fmoc‑L‑Serine Allyl Ester (CAS 136497-85-3)


On‑Resin Cyclic Peptide Synthesis via Backbone Amide Linker (BAL) Strategy

The BAL strategy for cyclic peptide synthesis requires a C‑terminal allyl ester that can be removed orthogonally with Pd(0) while the peptide remains anchored to the resin via a backbone amide linker. As demonstrated by Jensen et al., the allyl ester enables > 95 % selective deprotection without DKP formation, enabling efficient on‑resin head‑to‑tail cyclization; t‑butyl esters fail in this context because TFA simultaneously cleaves the BAL linker [1][2].

Synthesis of Phosphoserine‑Containing Tau Phosphopeptides via Fmoc/Alloc Strategy

Shapiro et al. developed a building‑block approach for serine phosphopeptides of tau protein using a combined Fmoc/Alloc strategy. Fmoc‑Ser‑OAll derivatives provided the orthogonal C‑terminal protection essential for global allyl deprotection and subsequent tripeptide fragment coupling, yielding tau phosphopeptide epitopes relevant to Alzheimer's disease that were inaccessible via post‑assembly phosphorylation strategies [3].

Solid‑Phase N‑Glycopeptide Assembly Using Three‑Dimensional Orthogonal Protection

The three‑dimensional Fmoc/tBu/allyl orthogonal protection scheme enables on‑resin N‑glycopeptide synthesis. The allyl ester of the C‑terminal amino acid is selectively removed with Pd(PPh₃)₄, exposing the carboxyl group for direct coupling of glycosylamines while the peptide remains resin‑bound. This method yields glycopeptides that cannot be prepared by conventional Fmoc/tBu chemistry alone, where global TFA cleavage would preclude on‑resin glycosylation [4].

Preparation of Peptide C‑Terminal Thioesters for Native Chemical Ligation

Fmoc‑Ser‑OAll and Fmoc‑Thr‑OAll, when bound to resin via a silyl ether linker, undergo clean Pd(0)‑catalyzed deallylation and subsequent condensation with thiophenol or benzyl mercaptan to generate peptide thioesters. This silyl linker strategy produces (glyco)peptide thioesters suitable for native chemical ligation, a critical technology for assembling large peptides and proteins from smaller fragments [5].

Quote Request

Request a Quote for (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.